molecular formula C21H15BrN2O4 B5066913 (5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5066913
M. Wt: 439.3 g/mol
InChI Key: PLJDFUCZEWAGKL-LFIBNONCSA-N
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Description

The compound (5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its complex structure, which includes a brominated phenyl group, a prop-2-ynoxy substituent, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the Brominated Phenyl Intermediate: The starting material, 3-bromo-4-hydroxybenzaldehyde, undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-bromo-4-prop-2-ynoxybenzaldehyde.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione in the presence of a suitable catalyst, such as piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the brominated phenyl group, potentially leading to debromination.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the prop-2-ynoxy group.

    Reduction: Debrominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Biochemical Research: Used as a probe to study enzyme-substrate interactions.

Industry

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects is largely dependent on its interaction with molecular targets. The brominated phenyl group and the prop-2-ynoxy substituent are likely involved in binding to specific proteins or enzymes, modulating their activity. The diazinane-2,4,6-trione core may also play a role in stabilizing these interactions through hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

The uniqueness of (5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione lies in its combination of a brominated phenyl group, a prop-2-ynoxy substituent, and a diazinane-2,4,6-trione core. This combination imparts distinct chemical reactivity and potential biological activity that sets it apart from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O4/c1-3-10-28-18-9-6-14(12-17(18)22)11-16-19(25)23-21(27)24(20(16)26)15-7-4-13(2)5-8-15/h1,4-9,11-12H,10H2,2H3,(H,23,25,27)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJDFUCZEWAGKL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC#C)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC#C)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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